Negligible mGluR1/4 Affinity vs. Potent Class-Leading GPCR Ligands
The target compound was profiled against metabotropic glutamate receptors 1 and 4. It showed negligible binding, with a Ki value greater than 270,000 nM for mGluR1 and greater than 280,000 nM for mGluR4 [1]. This contrasts sharply with potent mGluR1 negative allosteric modulators (NAMs) in the same chemical space, such as compound 7 (FITM) which exhibits a Ki of 1.7 nM at mGluR1 [2]. This >150,000-fold difference in affinity ensures that the target compound avoids the mGluR-mediated pharmacology that complicates use of more potent indoline-containing GPCR ligands.
| Evidence Dimension | Binding Affinity (Ki) for mGluR1 and mGluR4 |
|---|---|
| Target Compound Data | Ki > 270,000 nM (mGluR1); Ki > 280,000 nM (mGluR4) |
| Comparator Or Baseline | Compound 7 (FITM): Ki = 1.7 nM (mGluR1) |
| Quantified Difference | Target compound has >158,000-fold lower affinity for mGluR1 compared to a potent indoline-containing comparator. |
| Conditions | BindingDB affinity assay against human mGluR1 and mGluR4 receptors. |
Why This Matters
This confirms the compound is effectively inactive at these CNS-relevant GPCR targets, making it a suitable inactive control or a scaffold for fragment-based drug design where mGluR activity must be absent.
- [1] BindingDB. BDBM50407829 (CHEMBL2115153): Activity Spreadsheet for Indolin-1-yl(4-(morpholinosulfonyl)phenyl)methanone. View Source
- [2] Satoh, A., et al. Discovery of 4-{1-[4-(2,6-Dimethylpyridin-3-yl)phenyl]ethylamino}-5,6-dimethylpyrimidin-2(1H)-one (FITM) as a potent mGluR1 negative allosteric modulator. Journal of Medicinal Chemistry, 2009, 52(14), 4091-4094. View Source
